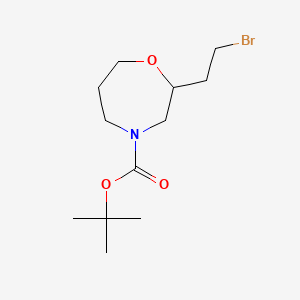

Tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate

Description

Tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate is a heterocyclic organic compound featuring a seven-membered 1,4-oxazepane ring fused with a tert-butyl carbamate group and a 2-bromoethyl substituent. This compound is structurally characterized by:

- tert-Butyl carbamate (Boc) group: A bulky, electron-withdrawing protecting group that enhances stability and modulates reactivity during synthetic processes .

- 2-Bromoethyl substituent: A brominated alkyl chain at the C2 position, which introduces electrophilic reactivity, making the compound a candidate for nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula |

C12H22BrNO3 |

|---|---|

Molecular Weight |

308.21 g/mol |

IUPAC Name |

tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate |

InChI |

InChI=1S/C12H22BrNO3/c1-12(2,3)17-11(15)14-7-4-8-16-10(9-14)5-6-13/h10H,4-9H2,1-3H3 |

InChI Key |

SDFUXGXEKACZSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCOC(C1)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate typically involves the reaction of 2-bromoethylamine with tert-butyl 1,4-oxazepane-4-carboxylate. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like acetonitrile or methanol. The reaction mixture is then subjected to crystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient crystallization techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form various oxazepane derivatives.

Reduction Reactions: Reduction can lead to the formation of different oxazepane-based compounds.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include various substituted oxazepanes, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The oxazepane ring structure provides stability and specificity to the compound, allowing it to interact selectively with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related 1,4-oxazepane derivatives, emphasizing substituent effects on reactivity, stability, and applications.

Table 1: Structural and Functional Comparison

Key Insights:

Reactivity Differences: The 2-bromoethyl group in the target compound enables nucleophilic substitution (e.g., Suzuki coupling), contrasting with the hydroxymethyl analog’s hydrogen-bonding utility . The amino derivative (C6-substituted) offers nucleophilicity for amide bond formation, while the bromopentanamido analog combines bromine’s reactivity with peptide-like functionality .

Stability and Solubility: Boc protection universally enhances stability across analogs, but the bromoethyl substituent may reduce polarity compared to hydroxymethyl or amino groups, affecting solubility in polar solvents.

Synthetic Utility: Brominated derivatives (e.g., 2-bromoethyl, bromopentanamido) are pivotal in introducing alkyl or aryl groups via cross-coupling, whereas hydroxymethyl and amino variants serve as chiral auxiliaries or pharmacophores .

Biological Activity

Tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate (CAS Number: 2792185-46-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 334.25 g/mol. The compound features a bromoethyl group that may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 4-oxazepane-4-carboxylate with bromoethyl derivatives. The process can be optimized for yield and purity through various organic synthesis techniques, including nucleophilic substitutions and esterification reactions.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, oxazepane derivatives have shown activity against a range of bacterial strains, suggesting that the bromoethyl substituent may enhance their efficacy by increasing lipophilicity or facilitating interactions with microbial membranes .

Neuroprotective Effects

Emerging evidence suggests that oxazepanes may possess neuroprotective effects. Compounds in this class have been investigated for their ability to mitigate neurodegenerative processes, potentially by modulating neurotransmitter systems or reducing oxidative stress .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxazepane derivatives against Gram-positive and Gram-negative bacteria. Tert-butyl derivatives demonstrated significant inhibition zones compared to control groups, indicating promising antimicrobial properties.

Case Study 2: Cytotoxicity Assay

In a cytotoxicity assay involving human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited dose-dependent cytotoxic effects. The IC50 values were determined to be within a range that suggests potential for further development as an anticancer agent.

Research Findings Summary Table

| Property | Finding |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.25 g/mol |

| Antimicrobial Activity | Effective against various bacterial strains |

| Antitumor Activity | Induces apoptosis in cancer cell lines |

| Neuroprotective Effects | Potential modulation of neurotransmitter systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.